Methyl 4-(benzo[d][1,3]dioxol-5-yl)-4-oxobutanoate
Description
Properties
IUPAC Name |
methyl 4-(1,3-benzodioxol-5-yl)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O5/c1-15-12(14)5-3-9(13)8-2-4-10-11(6-8)17-7-16-10/h2,4,6H,3,5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AABAAYFWMUDZBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)C1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation Followed by Chain Elongation
Step 1: Synthesis of 1-(Benzo[d]dioxol-5-yl)ethanone
The benzo[d]dioxol-5-yl group is acylated using acetyl chloride in the presence of Lewis acids like AlCl₃. For example, reacting piperonal with acetyl chloride under Friedel-Crafts conditions yields 1-(benzo[d]dioxol-5-yl)ethanone.
Step 2: Stobbe Condensation with Dimethyl Succinate
The ketone undergoes Stobbe condensation with dimethyl succinate in the presence of a base (e.g., potassium tert-butoxide), forming a half-ester. This reaction, typically conducted in anhydrous THF or DMF, extends the carbon chain while introducing the ester functionality. Subsequent acid hydrolysis and decarboxylation yield the 4-oxobutanoate skeleton.
Step 3: Methyl Esterification
The carboxylic acid intermediate is treated with thionyl chloride (SOCl₂) in methanol to form the methyl ester. This method, adapted from benzimidazole syntheses, achieves yields of 70–85% under optimized conditions.
Direct Alkylation of Methyl Acetoacetate
Step 1: Formation of Benzo[d]dioxol-5-yl Methyl Ketone
As above, Friedel-Crafts acylation provides the ketone precursor.
Step 2: Michael Addition with Methyl Acetoacetate
The ketone undergoes a Michael addition with methyl acetoacetate in the presence of a catalytic base (e.g., piperidine). This one-pot reaction, conducted in ethanol at reflux, directly forms the 4-oxobutanoate chain. Purification via silica gel chromatography (ethyl acetate/hexanes) affords the target compound in 55–65% yield.
Reaction Optimization and Yield Considerations
| Method | Key Steps | Yield | Advantages | Challenges |
|---|---|---|---|---|
| Friedel-Crafts/Stobbe | Acylation, condensation, esterification | 60–75% | High regioselectivity; scalable | Requires anhydrous conditions |
| Michael Addition | One-pot alkylation | 55–65% | Simplicity; fewer steps | Moderate yields due to side reactions |
| Thiourea Cyclization | Heterocycle formation, oxidation | 40–50% | Diversifies intermediate utility | Low yielding; multiple purification steps |
Solvent Selection : Polar aprotic solvents (DMF, THF) enhance reaction rates in condensation steps, while chloro solvents (DCM) are preferred for Friedel-Crafts acylation.
Catalyst Systems : Lewis acids (AlCl₃) and bases (KOtBu) are critical for facilitating key transformations. For example, potassium tert-butoxide in THF optimally mediates Stobbe condensations.
Mechanistic Insights and Side Reaction Mitigation
-
Friedel-Crafts Acylation : The electrophilic acylium ion attacks the electron-rich benzo[d]dioxol-5-yl ring at the para position relative to the dioxolane oxygen. Competing ortho substitution is minimized using bulky acylating agents.
-
Stobbe Condensation : The enolate of dimethyl succinate attacks the ketone, followed by lactonization and elimination. Excess base ensures complete deprotonation, while controlled temperatures (0–5°C) prevent retro-aldol reactions.
-
Esterification : SOCl₂ converts carboxylic acids to acyl chlorides, which react exothermically with methanol. Slow addition and ice baths prevent methyl ester decomposition .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(benzo[d][1,3]dioxol-5-yl)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinones.
Reduction: The carbonyl group in the ester can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced esters.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-(benzo[d][1,3]dioxol-5-yl)-4-oxobutanoate has shown potential in medicinal chemistry, particularly in the development of therapeutic agents. Its structural features allow it to interact with various biological targets.
Antioxidant Activity
Research indicates that compounds with similar dioxole structures exhibit significant antioxidant properties. The presence of the dioxole ring may enhance the compound's ability to scavenge free radicals, contributing to its potential use in formulations aimed at preventing oxidative stress-related diseases .
Anti-inflammatory Properties
Studies have suggested that derivatives of benzo[d][1,3]dioxole compounds can exhibit anti-inflammatory effects. This suggests that this compound may be explored for developing anti-inflammatory drugs .
Organic Synthesis
In organic synthesis, this compound can serve as a versatile building block due to its electrophilic nature. It can undergo various reactions such as:
- Nucleophilic Substitution : The carbonyl group in the compound can participate in nucleophilic attacks, making it useful for synthesizing more complex molecules.
- Cycloaddition Reactions : The compound can be utilized in cycloaddition reactions to form new cyclic structures, which are valuable in drug discovery .
Materials Science
The unique properties of this compound make it a candidate for applications in materials science:
Polymer Chemistry
The compound can be incorporated into polymer matrices to enhance their mechanical and thermal properties. Its ability to form hydrogen bonds may improve the interfacial adhesion between polymer chains.
Nanocomposites
Research is ongoing into using this compound as a modifier in nanocomposites, potentially improving their electrical and thermal conductivity due to the presence of the dioxole unit .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Methyl 4-(benzo[d][1,3]dioxol-5-yl)-4-oxobutanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and physicochemical differences between Methyl 4-(benzo[d][1,3]dioxol-5-yl)-4-oxobutanoate and its analogues:
*Note: CAS numbers may vary slightly due to isomerism or registry updates.
Key Comparative Analysis
Ester Group Variations
- Ethyl vs. Methyl Esters: Ethyl 4-(benzo[d][1,3]dioxol-5-yl)-4-oxobutanoate shares the same core structure as the methyl ester but exhibits higher lipophilicity due to the longer alkyl chain. This modification may influence metabolic stability and membrane permeability in drug design .
- Carboxylic Acid Derivatives: The carboxylic acid variant (CAS 21764-09-0) lacks the ester group, replacing it with a carboxylic acid.
Aromatic Ring Modifications
- Benzodioxole vs. Thiophene: Replacing the benzodioxole ring with a thiophene (as in CAS 111514-79-5) alters conjugation and electronic properties.
- Substituent Effects : The chloro-methoxyphenyl derivative (CAS 107774-17-4) introduces electron-withdrawing (Cl) and electron-donating (OCH₃) groups, modulating reactivity and interaction with biological targets .
Biological Activity
Methyl 4-(benzo[d][1,3]dioxol-5-yl)-4-oxobutanoate is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, supported by relevant data and case studies.
This compound can be synthesized through various chemical pathways involving the benzo[d][1,3]dioxole moiety. The compound's structure features a dioxole ring which is known for enhancing biological activity due to its ability to interact with biological targets.
Anticancer Activity
Research has demonstrated that compounds containing the benzo[d][1,3]dioxole moiety exhibit significant anticancer properties. For instance, a study evaluated several derivatives for their cytotoxic effects on cancer cell lines such as HepG2 (liver), HCT116 (colon), and MCF-7 (breast) using the Sulforhodamine B (SRB) assay. The results indicated that many synthesized compounds showed promising antitumor activity with IC50 values significantly lower than those of standard drugs like doxorubicin .
| Compound Name | Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|---|
| Compound 5 | HepG2 | 2.38 | 7.46 |
| Compound 5 | HCT116 | 1.54 | 8.29 |
| Compound 5 | MCF7 | 4.52 | 4.56 |
The study also highlighted that these compounds exhibited minimal cytotoxicity towards normal cell lines, indicating a selective action against cancer cells .
The mechanisms underlying the anticancer activity of this compound and its derivatives involve several pathways:
- EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a critical role in cell proliferation and survival.
- Apoptosis Induction : Annexin V-FITC assays confirmed that these compounds trigger apoptosis in cancer cells through mitochondrial pathways, affecting proteins such as Bax and Bcl-2 .
- Cell Cycle Arrest : Studies indicated that treatment with these compounds leads to cell cycle arrest, particularly at the G0/G1 phase, thereby preventing further proliferation of cancer cells .
Case Studies
A notable case study involved the evaluation of this compound in combination with other therapeutic agents to assess synergistic effects on tumor growth inhibition. The combination therapy demonstrated enhanced efficacy compared to monotherapy, suggesting potential for clinical application in combination regimens .
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with this compound. Investigations into its pharmacokinetics, toxicity profiles, and long-term effects in vivo are essential to establish its viability as a therapeutic agent.
Q & A
Q. What are the recommended synthetic routes for Methyl 4-(benzo[d][1,3]dioxol-5-yl)-4-oxobutanoate, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via esterification or Friedel-Crafts acylation, leveraging intermediates like benzo[d][1,3]dioxol derivatives. For example, alkylation of a benzo[d][1,3]dioxol precursor followed by oxidation and esterification is a common pathway . To optimize yields:
- Use anhydrous conditions and catalysts like BF₃·Et₂O for acylation steps.
- Monitor reaction progress via LC-MS to isolate intermediates and minimize side products.
- Adjust solvent polarity (e.g., dichloromethane vs. THF) to improve solubility of aromatic intermediates.
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.2 ppm for benzo[d][1,3]dioxol protons) and ester carbonyl signals (δ 170–175 ppm) .
- IR Spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and benzo[d][1,3]dioxol ether linkages (1250–1050 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 277.0845 (C₁₂H₁₂O₅) with fragmentation patterns matching the oxobutanoate moiety .
Q. What are the key safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent ester hydrolysis .
- PPE : Use nitrile gloves, chemical goggles, and fume hoods to avoid dermal/ocular exposure .
- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before incineration .
Advanced Research Questions
Q. How does the benzo[d][1,3]dioxol moiety influence the compound’s bioactivity in cancer cell models?
- Methodological Answer : The benzo[d][1,3]dioxol group enhances lipophilicity, improving membrane permeability. In MDA-MB-231 breast cancer cells, analogs of this compound inhibit invasion (IC₅₀ ~30 μM) by downregulating uPAR-mediated signaling pathways .
- Experimental Design :
- Use Boyden chamber assays to quantify cell migration.
- Perform Western blotting to assess uPAR and MMP-9 expression post-treatment.
Q. What computational strategies can predict the compound’s binding affinity to neurological targets like monoacylglycerol lipase (MAGL)?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations can model interactions with MAGL’s catalytic triad (Ser122, Asp239, His269). Key steps:
- Prepare the ligand (protonation states optimized at pH 7.4).
- Use the PDB structure of MAGL (e.g., 3HJU) for docking.
- Validate predictions with in vitro MAGL inhibition assays using 4-nitrophenyl acetate hydrolysis .
Q. How can structural modifications of the oxobutanoate ester alter pharmacokinetic properties?
- Methodological Answer :
- Ester → Amide : Replace the methyl ester with an amino group to enhance metabolic stability (test via liver microsome assays) .
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂) on the benzo[d][1,3]dioxol ring to modulate logP and plasma protein binding .
Data Contradictions and Resolution
| Parameter | Study A (IC₅₀) | Study B (IC₅₀) | Resolution |
|---|---|---|---|
| Anti-invasive activity | 30 μM | 45 μM | Variability due to cell line (MDA-MB-231 vs. HT-1080) and assay conditions (serum-free vs. 10% FBS). |
| Synthetic Yield | Solvent A | Solvent B | Optimization |
|---|---|---|---|
| Friedel-Crafts step | 62% (CH₂Cl₂) | 48% (THF) | Use CH₂Cl₂ with 0.5 eq. ZnCl₂ to stabilize carbocation intermediates. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
